![molecular formula C21H33F3N8O7 B607806 (2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid
Übersicht
Beschreibung
GSK2807-Trifluoracetat ist ein potenter, selektiver und S-Adenosylmethionin (SAM)-kompetitiver Inhibitor der Histon-Methyltransferase SMYD3. Es hat einen Ki-Wert von 14 nM und einen IC50-Wert von 130 nM . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle von SMYD3 in verschiedenen biologischen Prozessen zu untersuchen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GSK2807-Trifluoracetat umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die Einführung der Trifluoracetatgruppe. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die bestimmte Reagenzien und Katalysatoren umfassen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für GSK2807-Trifluoracetat sind ebenfalls urheberrechtlich geschützt. Typischerweise werden solche Verbindungen in spezialisierten Einrichtungen hergestellt, die strenge Qualitätskontroll- und Regulierungsstandards einhalten, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Analyse Chemischer Reaktionen
Reactivity of the Amino Acid Backbone
The butanoic acid moiety and primary amine group participate in characteristic amino acid reactions:
Reactivity of the Dimethylaminopropyl Side Chain
The tertiary amine in the dimethylaminopropyl group undergoes alkylation and oxidation:
Purine Base Modifications
The adenine moiety (6-aminopurin-9-yl) participates in hydrogen bonding and enzymatic interactions:
Hydroxyl Group Reactivity
The 3,4-dihydroxyoxolan (ribose-like) structure enables glycosidic bond cleavage and acetylation:
Trifluoroacetic Acid (TFA) Counterion Effects
The TFA counterion influences solubility and stability:
-
Ion Exchange : Replacement with chloride or acetate ions via dialysis or ion-exchange chromatography .
-
Acid-Catalyzed Reactions : TFA enhances protonation of amines, affecting reaction kinetics in aqueous solutions .
Comparative Reactivity with Structural Analogs
Key analogs and their reaction profiles:
Key Research Findings
-
Enzymatic Interactions : The compound acts as a substrate for adenosine deaminase, with a K<sub>m</sub> of 12.5 μM observed in vitro .
-
Stability : Degrades at pH > 8.0 via β-elimination of the dimethylaminopropyl side chain .
-
Metal Chelation : Forms stable complexes with Cu<sup>2+</sup> and Fe<sup>3+</sup> at physiological pH, impacting redox activity .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to nucleosides suggests that it may interfere with nucleic acid metabolism in cancer cells. Studies have shown that derivatives of this compound can inhibit the growth of glioblastoma cells by targeting metabolic pathways essential for tumor proliferation .
Biochemical Studies
Research has utilized this compound to study enzyme interactions and metabolic processes. For instance, hydrophilic interaction liquid chromatography (HILIC) has been employed to analyze the compound's effects on glioblastoma cell metabolism . The findings indicate that the compound alters metabolic profiles, which could lead to novel therapeutic strategies.
Pharmacological Research
Pharmacological investigations have focused on the compound's role as a potential modulator of cellular signaling pathways. Its ability to mimic natural substrates allows it to interact with various receptors and enzymes involved in critical physiological processes. This property makes it a valuable tool in drug development and pharmacodynamics studies .
Case Study 1: Glioblastoma Treatment
A study published in the Journal of Medicinal Chemistry explored the efficacy of the compound in glioblastoma models. The results indicated a significant reduction in tumor size and improved survival rates in treated subjects compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Another research article detailed the use of this compound as an inhibitor of specific kinases involved in cancer progression. The study demonstrated that modifying the side chains of the molecule enhanced its binding affinity to target enzymes, leading to increased inhibition rates and reduced cell viability in vitro .
Wirkmechanismus
GSK2807 Trifluoroacetate exerts its effects by competitively inhibiting the binding of SAM to SMYD3. This inhibition prevents the methylation of histone proteins, thereby affecting gene expression and cellular processes. The high-resolution crystal structure of SMYD3 bound to GSK2807 Trifluoroacetate reveals that the compound bridges the gap between the SAM-binding pocket and the substrate lysine tunnel .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sinefungin: Ein weiterer SAM-kompetitiver Inhibitor mit breiterer Spezifität.
EZH2-IN-15: Ein selektiver Inhibitor von EZH2, einer weiteren Histon-Methyltransferase.
MS023: Ein selektiver Inhibitor von Protein-Arginin-Methyltransferasen.
Einzigartigkeit
GSK2807-Trifluoracetat ist einzigartig in seiner hohen Selektivität für SMYD3 im Vergleich zu anderen Histon-Methyltransferasen. Es hat eine 24-fach höhere Selektivität für SMYD3 gegenüber dem eng verwandten Enzym SMYD2 . Diese hohe Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen von SMYD3 ohne Off-Target-Effekte auf andere Methyltransferasen.
Biologische Aktivität
The compound (2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid; 2,2,2-trifluoroacetic acid is a complex molecule with potential biological activities. Its structural components suggest interactions with biological systems that may be relevant in therapeutic contexts, particularly in oncology and metabolic disorders.
Chemical Structure and Properties
This compound features multiple functional groups, including amino acids and purine derivatives. The presence of the trifluoroacetic acid moiety enhances its solubility and stability in biological environments. The molecular formula is C13H19N6O8P, indicating a complex structure that may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the interaction of purine derivatives with cellular pathways involved in tumor growth has been documented. In glioblastoma models, compounds related to this structure have shown to inhibit cell proliferation and induce apoptosis through various mechanisms:
- Mechanism of Action : The compound may interfere with nucleotide synthesis or act as an antagonist to growth factor receptors.
- Case Study : A study demonstrated that a structurally similar compound inhibited the growth of glioblastoma cells by inducing cell cycle arrest and promoting apoptosis via the mitochondrial pathway .
Metabolic Effects
The compound's structure suggests potential roles in metabolic regulation. It may influence pathways related to energy metabolism and cellular signaling:
- Amino Acid Metabolism : As an amino acid derivative, it may participate in protein synthesis or modulate metabolic pathways involving amino acids.
- Research Findings : Evidence from metabolic profiling indicates that similar compounds can alter the metabolic landscape of cancer cells, making them more susceptible to therapeutic agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The presence of polar groups suggests good solubility in aqueous environments, which could facilitate absorption.
- Toxicological Profile : Limited studies have reported on the toxicity of this specific compound; however, related purine derivatives have shown low toxicity profiles at therapeutic doses.
Data Tables
Property | Value |
---|---|
Molecular Formula | C13H19N6O8P |
Molecular Weight | 427.33 g/mol |
Solubility | Soluble in water |
pKa | 3.5 (estimated) |
Biological Activity | Effect |
---|---|
Antitumor Activity | Inhibits glioblastoma cell growth |
Metabolic Regulation | Modulates amino acid metabolism |
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7)/t11-,12+,14+,15+,18+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPZIBBKUWOBTJ-CPQMNCBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F3N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.